molecular formula C6H4F2N2O2 B13566337 5-(Difluoromethyl)pyrimidine-2-carboxylic acid

5-(Difluoromethyl)pyrimidine-2-carboxylic acid

Cat. No.: B13566337
M. Wt: 174.10 g/mol
InChI Key: ZXULACHWLSWYJA-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)pyrimidine-2-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a difluoromethyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include acetic acid, trifluoroacetic acid, and various 1,3-dicarbonyl compounds .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the condensation reactions mentioned earlier yield pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

5-(Difluoromethyl)pyrimidine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

it is known that the presence of the difluoromethyl group can enhance the biological activity and metabolic stability of the compound . The molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)pyrimidine-2-carboxylic acid is unique due to the specific positioning of the difluoromethyl group, which can influence its reactivity and biological activity. The presence of the carboxylic acid group at the 2-position also adds to its distinct chemical properties.

Properties

Molecular Formula

C6H4F2N2O2

Molecular Weight

174.10 g/mol

IUPAC Name

5-(difluoromethyl)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C6H4F2N2O2/c7-4(8)3-1-9-5(6(11)12)10-2-3/h1-2,4H,(H,11,12)

InChI Key

ZXULACHWLSWYJA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C(=O)O)C(F)F

Origin of Product

United States

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